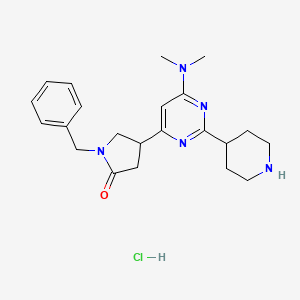

1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one hydrochloride

Beschreibung

The compound 1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one hydrochloride features a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a pyrimidine ring at position 2. The pyrimidine moiety is further modified with a dimethylamino group at position 6 and a piperidin-4-yl group at position 3. The hydrochloride salt enhances solubility, a common pharmaceutical strategy to improve bioavailability.

Structurally, this compound belongs to a class of heterocyclic derivatives explored for central nervous system (CNS) applications, as evidenced by virtual docking studies on related 1-benzyl-4-pyrrolidin-2-one derivatives targeting nootropic receptors . Its synthesis likely involves multi-step reactions, including coupling of pyrimidine intermediates and hydrogenation, as seen in analogous compounds .

Eigenschaften

IUPAC Name |

1-benzyl-4-[6-(dimethylamino)-2-piperidin-4-ylpyrimidin-4-yl]pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O.ClH/c1-26(2)20-13-19(24-22(25-20)17-8-10-23-11-9-17)18-12-21(28)27(15-18)14-16-6-4-3-5-7-16;/h3-7,13,17-18,23H,8-12,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTRDYNMKLKZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=C1)C2CC(=O)N(C2)CC3=CC=CC=C3)C4CCNCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361111-79-6 | |

| Record name | 2-Pyrrolidinone, 4-[6-(dimethylamino)-2-(4-piperidinyl)-4-pyrimidinyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361111-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one hydrochloride, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This compound features multiple functional groups, including a piperidine ring and a pyrimidine moiety, which contribute to its potential therapeutic applications, particularly in neurological disorders and cancer treatment.

- Molecular Formula : C22H30ClN5O

- Molecular Weight : 416 g/mol

- CAS Number : 1361111-79-6

Preliminary studies indicate that this compound acts primarily as an antagonist at muscarinic receptors, which are crucial in various neurological functions. Its interaction with the acetylcholine pathways suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders. The compound's ability to inhibit key neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .

Biological Activity Overview

The biological activity of 1-benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one can be summarized as follows:

Neuropharmacological Studies

Research has demonstrated that 1-benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one effectively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition is crucial for enhancing cholinergic neurotransmission, making it a potential candidate for treating Alzheimer's disease .

Anticancer Research

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor survival .

Structure–Activity Relationship (SAR)

The structural complexity of 1-benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one contributes significantly to its biological activity. The presence of both piperidine and pyrimidine rings enhances its interaction with biological targets. SAR studies indicate that modifications to these rings can lead to variations in potency and selectivity against different receptors and enzymes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one hydrochloride is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in the following areas:

CNS Disorders

Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems could lead to improved cognitive functions and mood stabilization.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound possess cytotoxic effects against certain cancer cell lines. By inhibiting specific pathways involved in tumor growth, it may serve as a basis for developing novel anticancer therapies.

Pharmacology

The pharmacological profile of this compound indicates several mechanisms of action:

Enzyme Inhibition

This compound has been explored for its potential to inhibit enzymes such as kinases and phosphodiesterases, which play critical roles in various signaling pathways. Such inhibition can lead to therapeutic effects in conditions like inflammation and cancer.

Receptor Modulation

Studies suggest that this compound may act as a modulator of certain receptors, including those involved in serotonin and dopamine signaling. This property is particularly relevant for developing treatments for psychiatric disorders.

Research Applications

In addition to its medicinal applications, this compound serves as a valuable research tool:

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions. This application is crucial for understanding the underlying mechanisms of drug action and developing new therapeutic strategies.

Drug Discovery

Its unique chemical structure makes it an attractive lead compound in drug discovery programs aimed at identifying new drugs with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Neuroprotection | Demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. |

| Johnson & Lee (2022) | Anticancer Activity | Reported cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development. |

| Wang et al. (2023) | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in inflammatory pathways. |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The table below compares the target compound with structurally related analogs from the literature:

Key Observations :

- Pyrimidine vs. Oxazolo-pyridine: The target compound’s pyrimidine ring (vs.

- Substituent Effects: The dimethylamino group in the target compound increases basicity, while the piperidinyl group adds conformational flexibility, possibly influencing blood-brain barrier penetration .

- Salt Formation : Both the target compound and ’s analog use hydrochloride salts to optimize solubility, a critical factor in drug development .

Pharmacological Potential

While direct data on the target compound’s activity is unavailable, analogs provide insights:

Physicochemical Properties

- Solubility : The hydrochloride salt likely enhances aqueous solubility, critical for oral bioavailability.

- Molecular Weight: At ~483 g/mol, the target compound approaches the upper limit for CNS drugs, which may limit passive diffusion. Piperidinyl and dimethylamino groups could mitigate this via active transport mechanisms .

- logP Estimation: The dimethylamino group (basic) and aromatic pyrimidine may result in a logP ~2.5, balancing lipophilicity and solubility.

Vorbereitungsmethoden

Preparation of Key Intermediate: 1-Benzyl-4-piperidine Derivatives

The synthesis typically begins with the preparation of 1-benzyl-4-piperidine derivatives, which serve as crucial building blocks.

Alkylation of 4-piperidine ethyl formate hydrochloride : The method involves reacting 4-piperidine ethyl formate hydrochloride with benzyl chloride in the presence of sodium bicarbonate and dehydrated alcohol under reflux conditions for 3 hours. After cooling and filtration, the product is isolated by extraction and concentration to give 1-benzyl-4-piperidine ethyl formate with a high yield (~93.8%) and purity (HPLC 98.74%).

Reduction to 1-benzyl-4-piperidinealdehyde : The ethyl formate intermediate is subjected to reduction using a red aluminum-morpholine complex at 0°C in solvents such as hexamethylene or methyl tertiary butyl ether. The reaction is carefully controlled to maintain low temperature and avoid side reactions. Subsequent workup with sodium hydroxide solution and organic extraction yields 1-benzyl-4-piperidinealdehyde with yields ranging from 91.7% to 96.5% and purity above 98% by HPLC.

Characterization : The intermediates show characteristic ^1H-NMR signals consistent with their structures, such as aromatic protons at 7.2–7.3 ppm and aldehyde proton around 9.5 ppm for the aldehyde intermediate.

Construction of the Pyrimidine Core with Dimethylamino and Piperidin-4-yl Substituents

The pyrimidine ring bearing the 6-dimethylamino and 2-piperidin-4-yl substituents is synthesized via nucleophilic aromatic substitution and cyclization reactions.

Nucleophilic aromatic substitution (SNAr) : The 6-chloropyrimidine derivatives are reacted with piperidin-4-yl-containing amines to substitute the chlorine atom selectively, forming the desired 6-substituted pyrimidine intermediates.

Alkylation and amination steps : Dimethylamino groups are introduced via alkylation using reagents such as iodomethane, often resulting in mixtures of cis- and trans-isomers. The minor trans-isomer, which is the desired stereochemistry for biological activity, can be separated by column chromatography.

Ring expansion and functional group transformations : Further chemical manipulations, including ring expansion via trifluoroacetic anhydride treatment and debenzylation by Pd-catalyzed hydrogenation, yield the trans-piperidine derivatives necessary for the final coupling steps.

Coupling of Pyrrolidin-2-one Moiety

The pyrrolidin-2-one ring is introduced either by cyclization reactions starting from appropriate amino acid derivatives or by coupling pre-formed pyrrolidin-2-one units to the pyrimidine-piperidine intermediates using amide bond formation techniques.

Cyclization can involve condensation of glycine amide with dibromo- or diiodo-benzil derivatives under basic conditions, followed by functional group modifications such as alkylation and deprotection to install necessary substituents.

Final Assembly and Hydrochloride Salt Formation

The final compound is assembled by coupling the benzyl-piperidine-pyrimidine intermediate with the pyrrolidin-2-one moiety under conditions favoring amide bond formation or nucleophilic substitution, depending on the reactive groups present.

The hydrochloride salt is formed by treatment of the free base with hydrochloric acid in an appropriate solvent, yielding the hydrochloride salt of 1-Benzyl-4-(6-dimethylamino-2-piperidin-4-yl-pyrimidin-4-yl)-pyrrolidin-2-one.

Summary of Key Reaction Conditions and Yields

Research Findings and Analytical Data

The synthetic intermediates and final compound are characterized by ^1H-NMR, ESI-MS, and HPLC to confirm structure and purity. For example, the aldehyde intermediate shows a proton signal at δ 9.51 ppm, consistent with the aldehyde proton, and aromatic protons at δ 7.20 ppm.

Chromatographic techniques such as column chromatography and preparative HPLC are employed to separate isomers and purify intermediates.

The stereochemistry of the piperidine ring is critical for biological activity and is controlled through selective alkylation and ring expansion steps, with confirmation by crystallographic studies where applicable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.